![molecular formula C22H32O3 B1250402 Penostatin A](/img/structure/B1250402.png)
Penostatin A
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Overview
Description
Penostatin A is a natural product found in Ulva intestinalis and Penicillium with data available.
Scientific Research Applications
Asymmetric Synthesis and Biological Activity
- Asymmetric Syntheses: Penostatins, including Penostatin A, have been synthesized asymmetrically, confirming their absolute configurations and setting the stage for further bioactivity studies. This synthesis method is crucial for developing derivatives with potential biological activities (Wang, Márquez-Cadena, & Tong, 2020).
Cytotoxicity and Potential Anti-Cancer Properties
- Cytotoxic Metabolites: this compound, derived from Penicillium species, exhibits significant cytotoxicity against cultured cells, indicating its potential as an anti-cancer agent. This property is crucial for drug development in oncology (Iwamoto et al., 1999).
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
- PTP1B Inhibition: Penostatin derivatives, including this compound, have been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin receptor signaling. This inhibition is significant for developing therapeutic agents for type II diabetes and related metabolic syndromes (Chen et al., 2014).
Synthesis Methods for Research and Therapeutic Development
- Synthesis of Penostatin Core: The synthesis of the bicyclo[5.3.1]undecenone core of Penostatin F, a related compound, provides insights into the synthesis methods applicable to Penostatins, including this compound. These methods are essential for creating and studying these compounds in a laboratory setting (Barriault, Ang, & Lavigne, 2004).
properties
Molecular Formula |
C22H32O3 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(3S,4aR,8R,9aS,9bS)-8-hydroxy-2-methyl-3-[(E)-non-1-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one |
InChI |
InChI=1S/C22H32O3/c1-3-4-5-6-7-8-9-10-21-15(2)11-19-18-14-17(23)12-16(18)13-20(24)22(19)25-21/h9-11,13,17-19,21-23H,3-8,12,14H2,1-2H3/b10-9+/t17-,18+,19-,21-,22+/m0/s1 |
InChI Key |
ONCGMAFAIBLDNP-GYGBFYAFSA-N |
Isomeric SMILES |
CCCCCCC/C=C/[C@H]1C(=C[C@H]2[C@@H]3C[C@H](CC3=CC(=O)[C@@H]2O1)O)C |
Canonical SMILES |
CCCCCCCC=CC1C(=CC2C3CC(CC3=CC(=O)C2O1)O)C |
synonyms |
penostatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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